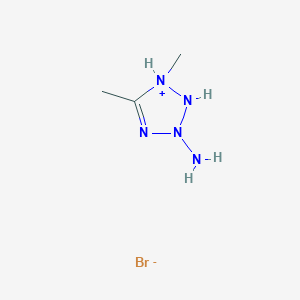
3-Amino-1,5-dimethyl-2,3-dihydro-1H-tetrazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1,5-dimethyl-2,3-dihydro-1H-tetrazol-1-ium bromide is a heterocyclic compound with significant potential in various scientific fields It is characterized by its unique tetrazole ring structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,5-dimethyl-2,3-dihydro-1H-tetrazol-1-ium bromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,5-dimethyl-1H-tetrazole with a brominating agent to introduce the bromide ion. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1,5-dimethyl-2,3-dihydro-1H-tetrazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under mild conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted tetrazoles.
Scientific Research Applications
3-Amino-1,5-dimethyl-2,3-dihydro-1H-tetrazol-1-ium bromide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 3-Amino-1,5-dimethyl-2,3-dihydro-1H-tetrazol-1-ium bromide exerts its effects involves interactions with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazolium iodide
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
- (1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate
Comparison: Compared to these similar compounds, 3-Amino-1,5-dimethyl-2,3-dihydro-1H-tetrazol-1-ium bromide is unique due to its specific tetrazole ring structure, which imparts distinct reactivity and biological activity
Properties
CAS No. |
820960-85-8 |
|---|---|
Molecular Formula |
C3H10BrN5 |
Molecular Weight |
196.05 g/mol |
IUPAC Name |
1,5-dimethyl-1,2-dihydrotetrazol-1-ium-3-amine;bromide |
InChI |
InChI=1S/C3H9N5.BrH/c1-3-5-8(4)6-7(3)2;/h6H,4H2,1-2H3;1H |
InChI Key |
QCVAZDVYWVREBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N[NH+]1C)N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid](/img/structure/B12522856.png)
![1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline](/img/structure/B12522857.png)

![N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea](/img/structure/B12522871.png)





![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)




